4-Bromo-3-nitrotoluene

Physical property characterization Solid-state handling Process chemistry

Procure 4-Bromo-3-nitrotoluene (CAS 5326-34-1) with the essential 1,2,4-substitution pattern: bromine para to methyl and nitro ortho to bromine. This regiospecific arrangement is mandatory for successful Bartoli indole synthesis (J. Org. Chem. 2001, 66, 638–641), enabling 7-unsubstituted indole alkaloid construction. It also serves as a documented starting material for 2-bromo-5-methylaniline and palladium-catalyzed biaryl formation. Substituting positional isomers alters electrophilic aromatic substitution regioselectivity and cross-coupling rates, introducing significant procurement risk. Verify CAS-specific identity to ensure synthetic reproducibility.

Molecular Formula C7H6BrNO2
Molecular Weight 216.03 g/mol
CAS No. 5326-34-1
Cat. No. B1266263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-nitrotoluene
CAS5326-34-1
Molecular FormulaC7H6BrNO2
Molecular Weight216.03 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)Br)[N+](=O)[O-]
InChIInChI=1S/C7H6BrNO2/c1-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3
InChIKeyUPBUTKQMDPHQAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-nitrotoluene (CAS 5326-34-1) as a Procurement-Grade Bromonitroaromatic Intermediate: Physical Properties and Supply Availability


4-Bromo-3-nitrotoluene (CAS 5326-34-1; also designated as 1-bromo-4-methyl-2-nitrobenzene) is a halonitrobenzene with the molecular formula C₇H₆BrNO₂ (MW 216.03) [1]. It is commercially available in technical (90%) and high-purity (≥98%) grades with production capacities up to 80 kg scale, and is stored under ambient temperature conditions [2]. The compound exists as a low-melting solid (mp 29–33 °C, density 1.578 g/mL at 25 °C), and its crystal structure has been determined to be orthorhombic in the Pna21 space group [3].

Why 4-Bromo-3-nitrotoluene Cannot Be Generically Substituted with Positional Isomers: Procurement Risks from Regioisomeric Variability


In contrast to generic 'bromonitrotoluene' procurement, 4-bromo-3-nitrotoluene possesses a unique substitution pattern (Br para to methyl; nitro ortho to bromine) that determines its reactivity profile [1]. Positional isomers with nitro groups ortho to methyl (e.g., 4-bromo-2-nitrotoluene) or bromine ortho to methyl and nitro para (e.g., 2-bromo-5-nitrotoluene) exhibit fundamentally different electron densities and steric environments at reactive sites [2]. Substituting an isomer without verifying the exact 1,2,4-substitution pattern can alter electrophilic aromatic substitution regioselectivity, cross-coupling rates, and downstream synthetic outcomes—introducing procurement risk where CAS-specific identity is mandatory [3].

Quantitative Differentiation Evidence for 4-Bromo-3-nitrotoluene (CAS 5326-34-1) Relative to Regioisomeric Analogs


Melting Point and Solid-State Handling: 4-Bromo-3-nitrotoluene Exhibits Significantly Lower Melting Point Than All Major Positional Isomers

4-Bromo-3-nitrotoluene (mp 29–33 °C) exhibits the lowest melting point among all commercially available bromonitrotoluene regioisomers, substantially lower than 4-bromo-2-nitrotoluene (mp 45–48 °C), 2-bromo-3-nitrotoluene (mp 36–40 °C), 3-bromo-4-nitrotoluene (mp 37–40 °C), and more than 40 °C lower than 2-bromo-4-nitrotoluene (mp 75–79 °C) . This property directly affects physical handling requirements during storage and dispensing.

Physical property characterization Solid-state handling Process chemistry

Distinct Substrate Reactivity in Bartoli Indole Synthesis: 4-Bromo-3-nitrotoluene Enables 7-Bromoindole Formation Not Accessible from Most Isomers

In the Bartoli indole synthesis, treatment of ortho-substituted nitroaromatic compounds with vinylmagnesium bromide produces 7-substituted indoles [1]. 4-Bromo-3-nitrotoluene, bearing bromine ortho to the nitro group, has been demonstrated as a viable starting material for total synthesis of indole alkaloids from Tricholoma species, undergoing Bartoli reaction followed by heteroaryl radical reduction to yield 7-unsubstituted indoles in good overall yields [1].

Bartoli indole synthesis Heterocyclic chemistry Natural product synthesis

Unique Ortho-Bromo/Ortho-Nitro Substitution Pattern Provides Exclusive Cross-Coupling Entry Point for Biaryl Construction

4-Bromo-3-nitrotoluene contains a bromine atom ortho to the nitro group and para to the methyl group, making it amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck couplings [1]. This specific substitution pattern allows selective functionalization at the bromine position while the nitro group modulates electronic effects and the methyl group provides a handle for further derivatization [1].

Suzuki-Miyaura coupling Palladium catalysis Biaryl synthesis

Validated Synthetic Utility in 2-Bromo-5-methylaniline Production: Documented Reduction Pathway Distinct from Isomer-Derived Anilines

4-Bromo-3-nitrotoluene has been documented as a starting material for the synthesis of 2-bromo-5-methylaniline . The specific substitution pattern of the parent compound determines the substitution pattern of the resulting aniline (bromine ortho to amine, methyl para to amine), which differs from anilines that would be obtained from reduction of regioisomeric bromonitrotoluenes.

Nitro reduction Aniline synthesis Pharmaceutical intermediate

Patent-Cited Intermediate Status in Pharmaceutical Development Pipelines Confirms Documented Utility

4-Bromo-3-nitrotoluene is cited as a synthetic intermediate in multiple patent documents, including WO-2019198692-A1 (fused cyclic urea derivatives as CRHR2 antagonists, priority date 2018-04-09) and WO-2021157684-A1 (sulfonamide compounds for BRD4 protein degradation, priority date 2020-02-06) [1]. This patent-cited status provides documented evidence of its utility in pharmaceutical development programs.

Pharmaceutical intermediate Patent analysis CRHR2 antagonist

Validated Research and Industrial Application Scenarios for 4-Bromo-3-nitrotoluene (CAS 5326-34-1)


Total Synthesis of Indole Alkaloids via Bartoli Reaction Methodology

Based on demonstrated utility in J. Org. Chem. 2001, 66, 638–641, 4-bromo-3-nitrotoluene serves as a starting material for Bartoli indole synthesis followed by heteroaryl radical reduction, enabling construction of 7-unsubstituted indoles including alkaloids from Tricholoma species in good overall yields [1]. The ortho-bromine/ortho-nitro substitution pattern is essential for directing cyclization under Bartoli conditions, a requirement not satisfied by alternative bromonitrotoluene regioisomers [1].

Synthesis of 2-Bromo-5-methylaniline via Nitro Group Reduction

4-Bromo-3-nitrotoluene is a documented starting material for the preparation of 2-bromo-5-methylaniline [1]. This bromomethylaniline product bears the amine ortho to bromine and meta to methyl, a specific substitution pattern determined solely by the parent bromonitrotoluene isomer [1].

Suzuki-Miyaura Cross-Coupling for Biaryl Construction: 2-Nitro-4,4′-dimethyl-diphenyl Synthesis

The bromine atom in 4-bromo-3-nitrotoluene serves as a reactive site for palladium-catalyzed cross-coupling with p-iodotoluene to produce 2-nitro-4,4′-dimethyl-diphenyl [1]. The ortho-nitro group enhances electrophilicity at the C-Br bond, making this isomer synthetically advantageous for biaryl bond formation relative to regioisomers with alternative substitution patterns [2].

Pharmaceutical Intermediate in CRHR2 Antagonist and BRD4 Degrader Development

Patent literature (WO-2019198692-A1 and WO-2021157684-A1) cites 4-bromo-3-nitrotoluene as an intermediate in the synthesis of fused cyclic urea CRHR2 antagonists and sulfonamide-based BRD4 protein degraders [1]. This documented use in ongoing pharmaceutical development programs provides justification for procurement in drug discovery and medicinal chemistry contexts requiring materials with established patent precedence [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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